molecular formula C12H20O10 B1459620 Neocarrabiose CAS No. 6215-96-9

Neocarrabiose

Cat. No. B1459620
CAS RN: 6215-96-9
M. Wt: 324.28 g/mol
InChI Key: JWMBOBQNPBCYER-YCSXVPLMSA-N
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Description

Neocarrabiose is a highly esteemed compound renowned in the biomedical realm due to its remarkable therapeutic capacity for diverse ailments . It’s a low-energy, hydrogen-bonded sugar that has an optimum concentration of 0.5 M . It’s found in the basic structure of oligosaccharides and belongs to group p2 .


Synthesis Analysis

This compound is a product of the degradation of carrageenans . Carrageenans can be degraded into lower molecular weight oligosaccharides, which have been reported to have promising pharmacological properties and potential therapeutic applications .


Molecular Structure Analysis

This compound shares a common backbone of D-galactose alternately linked by α (1,3) and β (1,4) glycosidic linkages . They are classified based on the number and the position of the sulfate ester groups and the occurrence of a 3,6 anhydro-ring in the α-linked galactose .


Chemical Reactions Analysis

The enzymatic cleavage of carrageenans yields a series of homologous even-numbered oligosaccharides, i.e., with an even degree of polymerization (DP) (oligogalactans of the this compound or neoagarobiose series) .


Physical And Chemical Properties Analysis

This compound is a crystalline b-anomer . Its crystalline architecture renders it a propitious candidate for combating infections, alleviating inflammation, and combating select cancer types .

Scientific Research Applications

  • Tissue Engineering and Biomechanics : A study by Makris, Hu, and Athanasiou (2013) examined the role of hypoxia in enhancing the mechanical properties of engineered articular cartilage. They found that hypoxia applied during specific stages significantly increased pyridinoline (PYR) crosslinks in collagen without affecting collagen content, thus improving the tensile properties of neocartilage. This research is significant in tissue engineering for developing stronger and more resilient cartilage constructs (Makris, Hu, & Athanasiou, 2013).

  • Structural Biochemistry : Stortz and Cerezo (2000) conducted a conformational analysis of Neocarrabiose and its derivatives using the MM3 force-field. Their study provided insights into the flexibility of glycosidic linkages in these compounds, crucial for understanding their biochemical behavior and potential applications in various fields, such as drug design and biomaterials (Stortz & Cerezo, 2000).

  • Computational Chemistry and Molecular Dynamics : Ueda, Iwama, and Nakayama (2001) utilized molecular mechanics and dynamics simulations to study the conformation and potential-energy surfaces of this compound derivatives, which are key components of ι-carrageenan. Their work contributes to a deeper understanding of these molecules' behavior in aqueous environments, which is essential for their applications in food science, pharmacology, and material science (Ueda, Iwama, & Nakayama, 2001).

  • Biochemistry and Food Science : Hayashi, Konno, Adachi, Nawamura, Shizuri, Okita, and Kimura (2009) investigated the effects of this compound 4-O-sulfate on the thermal and freeze denaturation of myosin subfragment-1 and myofibrils. They found that this compound 4-O-sulfate showed a strong suppressive effect on the thermal denaturation of S-1, suggesting its potential use as a stabilizing agent in the food industry (Hayashi et al., 2009).

Mechanism of Action

Target of Action

Neocarrabiose primarily targets carrageenans, which are sulfated galactans composed of linear chains of galactose and 3,6-anhydrogalactose . These carrageenans occur as matrix material in numerous species of red seaweeds . The enzymes which degrade carrageenans are called carrageenases . They are endohydrolases that cleave the internal β-(1–4) linkages of carrageenans .

Mode of Action

This compound interacts with its targets through the action of carrageenases. These enzymes cleave the internal β-(1–4) linkages of carrageenans, yielding products of the oligo-carrageenans . The enzymes are highly specific to their substrates and generate oligo-derivatives that are uniform in molecular weights .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of carrageenans. The carrageenases hydrolyze the β-(1-4) linkages to a series of homologous . The transformation of three types of carrageenans into two monomers, D-Gal and D-AHG, occurs outside the cell .

Pharmacokinetics

The enzymes that degrade carrageenans are produced only by bacteria, specifically gram-negative bacteria . These enzymes are produced extracellularly and their activity is in a wide range of temperatures .

Result of Action

The result of this compound’s action is the production of oligo-carrageenans from carrageenans . These oligo-carrageenans have various biological and physiological activities .

Action Environment

The action of this compound is influenced by environmental factors. The marine bacteria that produce the carrageenases operate in a wide range of temperatures . The marine environment, which covers 70% of the earth’s surface, hosts an enormous biodiversity and presents unique conditions .

Safety and Hazards

When handling Neocarrabiose, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of Neocarrabiose research could involve further exploration of its promising pharmacological properties and potential therapeutic applications . This could lead to the development of new treatments for various ailments.

Biochemical Analysis

Biochemical Properties

Neocarrabiose plays a significant role in various biochemical reactions, particularly in the degradation of carrageenan. The enzymes involved in this process are κ-carrageenase, ι-carrageenase, and λ-carrageenase. These enzymes are endohydrolases that cleave the internal β-(1→4) linkages of carrageenan, yielding this compound and other oligosaccharides . This compound interacts with various proteins and enzymes, facilitating the breakdown of complex polysaccharides into simpler sugars that can be utilized by microorganisms for energy and growth .

Cellular Effects

This compound influences various cellular processes, particularly in marine bacteria that produce carrageenases. It serves as a substrate for these bacteria, enabling them to utilize carrageenan as a carbon source. This interaction affects cell signaling pathways, gene expression, and cellular metabolism, promoting the growth and proliferation of these bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with carrageenases, which hydrolyze the β-(1→4) linkages in carrageenan. This enzymatic activity results in the formation of this compound and other oligosaccharides. This compound can bind to specific receptors or transporters on the cell surface, facilitating its uptake and utilization by microorganisms. This process may also involve changes in gene expression, enzyme activation or inhibition, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation depend on factors such as temperature, pH, and the presence of specific enzymes. Studies have shown that this compound remains stable under a wide range of conditions, making it a valuable tool for long-term biochemical research . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy and function in experimental settings .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound may promote beneficial effects on cellular function and metabolism. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular processes or causing inflammation . Threshold effects have been observed in studies, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the degradation of carrageenan. It interacts with enzymes such as carrageenases, which hydrolyze carrageenan into simpler sugars. These sugars can then enter central metabolic pathways, such as glycolysis and the citric acid cycle, providing energy and carbon skeletons for cellular processes . This compound may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters or binding proteins. These molecules facilitate its uptake and localization within the cell, allowing it to exert its effects on cellular function and metabolism . The distribution of this compound may also be influenced by factors such as its molecular size, charge, and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the lysosome, where it can participate in the degradation of complex polysaccharides . Its localization can also influence its interactions with other biomolecules, affecting its overall function and efficacy .

properties

IUPAC Name

(3R,4S,5S,6R)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2/t3-,4-,5+,6+,7-,8-,9+,10+,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMBOBQNPBCYER-YCSXVPLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](OC([C@@H]3O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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